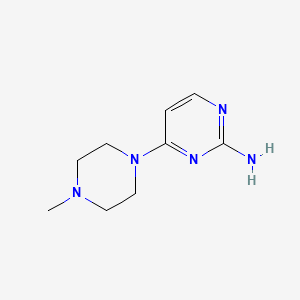
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses a complex formed with 4,8-Dihydroxyquinoline-2-carboxylic acid, which shares the quinoline carboxylic acid moiety with our compound of interest . The second paper describes the
科学的研究の応用
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid represents a chemical compound with potential interest in various scientific fields. Although the specific compound was not directly found in the literature, research on related compounds, including chloroquine and chlorogenic acids, provides insight into the potential applications and scientific relevance of structurally similar molecules.
Chloroquine and its Derivatives
Chloroquine has been well-known for its antimalarial effects but is being repurposed for various infectious and non-infectious diseases due to its biochemical properties. Research efforts are focused on its scaffold for developing novel compounds for managing diseases like cancer, suggesting a potential pathway for the development of derivatives of chloroquine-like structures for therapeutic applications (Njaria et al., 2015).
Chlorogenic Acids: A Parallel for Potential Applications
Chlorogenic acids (CGAs), notably Chlorogenic Acid (CGA), are abundant in green coffee extracts and tea, demonstrating therapeutic roles such as antioxidant, antibacterial, cardioprotective, and anti-inflammatory activities. These phenolic compounds play crucial roles in lipid and glucose metabolism, potentially offering a basis for the therapeutic application of similar compounds (Naveed et al., 2018). Their ability to modulate lipid metabolism and glucose regulation hints at the diverse biochemical applications that could be explored with 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid.
Sorption and Environmental Implications
Research on phenoxy herbicides, including 2,4-D, demonstrates their sorption to soil and organic matter, highlighting environmental implications and degradation pathways that might be relevant for the environmental behavior of related compounds. This suggests that compounds like 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid could also be studied for their environmental stability and degradation (Werner et al., 2012).
作用機序
Target of Action
The primary target of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is Interferon-alpha (IFN-α) . IFN-α is a type of cytokine that plays a crucial role in the immune response against viral infections. It is involved in activating various immune cells and upregulating the expression of numerous genes that have antiviral functions .
Mode of Action
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid interacts with its target, IFN-α, by inhibiting its activity . This compound acts as a COX inhibitor , which means it blocks the action of cyclooxygenase enzymes that are involved in the production of prostaglandins, substances that promote inflammation, pain, and fever .
Biochemical Pathways
The compound’s interaction with IFN-α affects the JAK-STAT signaling pathway , which is activated by IFN-α. This pathway is involved in immune response regulation, cell growth, and apoptosis. By inhibiting IFN-α, the compound can potentially modulate these processes .
Pharmacokinetics
It is known that the compound is practically insoluble in water, but soluble in dimethylformamide, slightly soluble in ethyl acetate and in methanol . This suggests that the compound may have good bioavailability when administered orally or intravenously.
Result of Action
The inhibition of IFN-α by 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid can lead to a decrease in the immune response against viral infections. This could potentially be beneficial in conditions where the immune response is overactive, such as in autoimmune diseases. It could also potentially increase the risk of viral infections .
Action Environment
The action of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and affect its action .
特性
IUPAC Name |
2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-11-25-14-9-7-13(8-10-14)18-12-16(20(23)24)15-5-4-6-17(21)19(15)22-18/h4-10,12H,2-3,11H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALGRPPRSFXQFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














